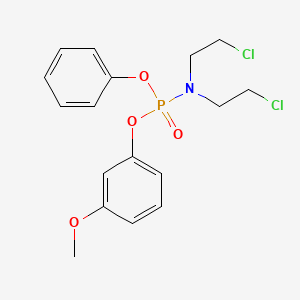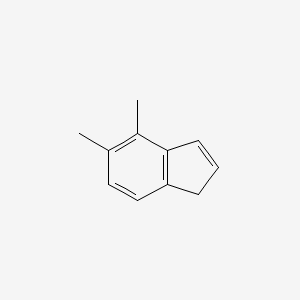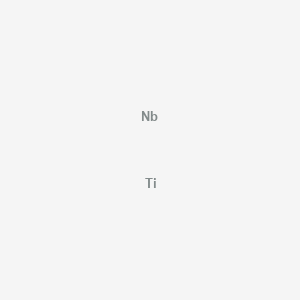
Niobium--titanium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium-titanium (1/1) is a compound formed by the combination of niobium and titanium in equal proportions. This compound is known for its unique properties, including high strength, corrosion resistance, and superconductivity. It is widely used in various industrial and scientific applications, particularly in the field of superconducting materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Niobium-titanium can be synthesized through various methods, including:
Solder Matrix Replacement Method: This method involves the use of lead-bismuth solder to create superconducting joints of niobium-titanium.
Urea-Glass Method: This method involves the preparation of titanium niobium nitrides using a wet chemical process.
Industrial Production Methods
In industrial settings, niobium-titanium is often produced through:
Cold-Pressing and Sintering: This method involves pressing niobium and titanium powders together and then sintering them at high temperatures to form a solid compound.
Diffusion Welding: This technique involves welding niobium and titanium components together at high temperatures and pressures, allowing the atoms to diffuse and form a strong bond.
Chemical Reactions Analysis
Types of Reactions
Niobium-titanium undergoes various chemical reactions, including:
Oxidation: Niobium-titanium can be oxidized to form oxides such as niobium pentoxide and titanium dioxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form pure niobium and titanium metals.
Substitution: Niobium-titanium can undergo substitution reactions where other elements or compounds replace either niobium or titanium in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used for reduction reactions.
Catalysts: Various catalysts, such as platinum and palladium, are used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include:
Niobium Pentoxide (Nb2O5): Formed through the oxidation of niobium-titanium.
Titanium Dioxide (TiO2): Formed through the oxidation of niobium-titanium.
Pure Niobium and Titanium Metals: Formed through the reduction of niobium-titanium.
Scientific Research Applications
Niobium-titanium has a wide range of scientific research applications, including:
Superconducting Magnets: Niobium-titanium is widely used in the construction of superconducting magnets for MRI machines and particle accelerators.
Photocatalysts: Niobium-titanium oxides are used as photocatalysts for the degradation of pollutants in water.
Memristors: Niobium-titanium anodic memristors are used in neuromorphic computing and other advanced electronic applications.
Mechanism of Action
The mechanism by which niobium-titanium exerts its effects varies depending on the application:
Superconductivity: In superconducting applications, niobium-titanium forms a superconducting phase at low temperatures, allowing it to conduct electricity without resistance.
Memristive Behavior: In memristors, the mixed oxides of niobium and titanium exhibit resistive switching behavior, allowing them to store and process information.
Comparison with Similar Compounds
Niobium-titanium can be compared with other similar compounds, such as:
Niobium-Tin (Nb3Sn): Another superconducting material with higher critical temperature but more difficult to fabricate.
Titanium-Niobium Alloys: These alloys have similar properties but different compositions and applications.
Niobium Oxides and Titanium Oxides: These oxides are used in various catalytic and electronic applications but do not exhibit superconductivity.
Niobium-titanium stands out due to its unique combination of properties, including high strength, corrosion resistance, and superconductivity, making it a versatile material for various scientific and industrial applications.
Properties
CAS No. |
12384-42-8 |
|---|---|
Molecular Formula |
NbTi |
Molecular Weight |
140.773 g/mol |
IUPAC Name |
niobium;titanium |
InChI |
InChI=1S/Nb.Ti |
InChI Key |
RJSRQTFBFAJJIL-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


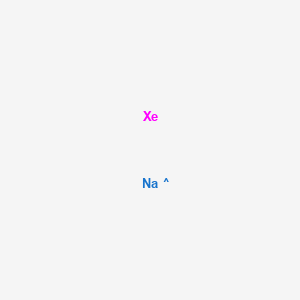
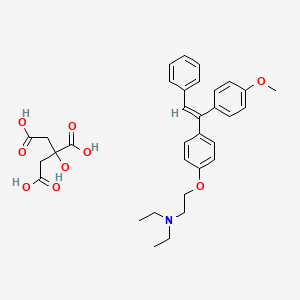
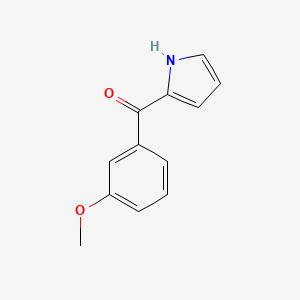
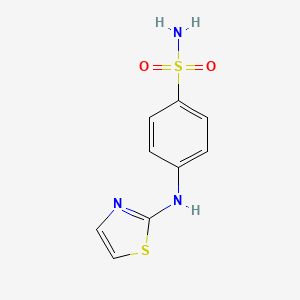
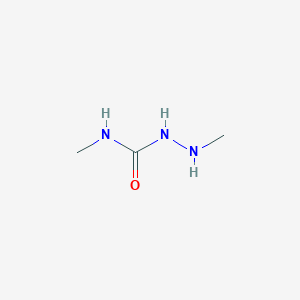
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
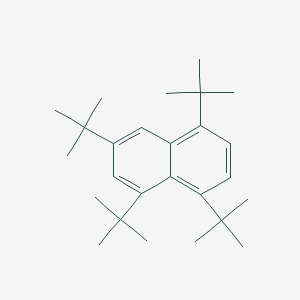
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)


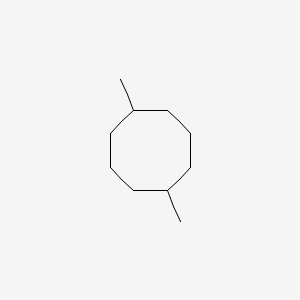
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
